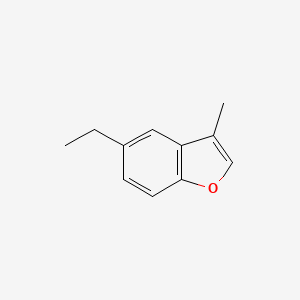

5-Ethyl-3-methylbenzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYRUSQAGOCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 5 Ethyl 3 Methylbenzofuran

Mechanistic Investigations of Benzofuran (B130515) Formation Reactions

The synthesis of the benzofuran scaffold, a core structure in numerous natural products and pharmacologically active compounds, can be achieved through a variety of reaction pathways. rsc.org The formation of substituted benzofurans like 5-Ethyl-3-methylbenzofuran involves intricate mechanisms, often catalyzed by transition metals or promoted by acids and bases. These mechanisms include the formation of key intermediates such as iminium ions, multi-step cascade reactions, and various modes of cyclization and bond formation.

A significant pathway for benzofuran synthesis proceeds through an iminium ion intermediate. nih.govmdpi.com This method typically involves the condensation of a salicylaldehyde (B1680747) derivative with a secondary amine, which generates a reactive iminium ion. mdpi.com This electrophilic intermediate is then susceptible to nucleophilic attack, initiating a sequence of reactions that culminates in the formation of the benzofuran ring. nih.gov

For instance, one proposed mechanism begins with the formation of an iminium ion from a salicylaldehyde and a secondary amine. acs.org This is followed by the attack of a nucleophile, such as copper acetylide, on the iminium ion. acs.org The resulting intermediate undergoes intramolecular cyclization and isomerization to yield the final benzofuran derivative. nih.govacs.org High yields are often achieved when the starting salicylaldehydes possess electron-donating groups. nih.govacs.org

In a different approach, the reaction of an electron-poor salicylaldehyde derivative and a secondary amine in the presence of silica (B1680970) gel can form an iminium ion intermediate. mdpi.com The subsequent addition of an isocyanide to this intermediate proceeds smoothly to afford benzofuran derivatives in high yields. mdpi.com Another variation involves the protonation of an aurone-derived azadiene, which lowers the LUMO and forms an activated iminium intermediate. rsc.org An electron-rich alkyne can then attack this intermediate, leading to a cascade of cyclization and rearrangement steps to form a benzofuran-fused heterocycle. rsc.org

Table 1: Key Steps in Iminium Ion-Mediated Benzofuran Synthesis

| Step | Description | Reactants/Catalysts | Intermediate | Reference |

|---|---|---|---|---|

| 1. Iminium Ion Formation | Condensation of a salicylaldehyde with a secondary amine. | Salicylaldehyde, Secondary Amine, Acid/Silica Gel | Iminium Ion | nih.govmdpi.commdpi.com |

| 2. Nucleophilic Attack | A nucleophile attacks the electrophilic iminium ion. | Copper Acetylide, Isocyanide, Electron-rich Alkyne | Adduct Intermediate | nih.govmdpi.comrsc.org |

| 3. Cyclization/Isomerization | The intermediate undergoes ring closure and aromatization. | - | Benzofuran Product | nih.govacs.org |

Intramolecular cyclization is a pivotal step in numerous synthetic routes to benzofurans, followed by isomerization to achieve the stable aromatic ring system. nih.govresearchgate.net A common strategy involves the base-promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net The mechanism is proposed to involve α C-H deprotonation, a 5-exo-dig cyclization, and subsequent isomerization of the exocyclic double bond to furnish the aromatic benzofuran system. researchgate.net

Similarly, a domino reaction involving the intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes leads to an intermediate that undergoes an intramolecular carbanion-yne cyclization in a 5-exo-dig fashion. organic-chemistry.org A final double-bond isomerization step yields the 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.org This approach has been successfully applied using calcium carbide as a convenient source of acetylene (B1199291) for constructing 3-methyl-2-substituted benzo[b]furans from o-bromophenyl ethers. acs.org

Another pathway involves the rearrangement of 2-hydroxychalcones. Under acidic conditions, a cyclized 2,3-dihydrobenzofuran (B1216630) is formed. nih.gov Depending on the strength of the acid used, this intermediate can undergo aromatization with methanol (B129727) elimination to yield 3-acylbenzofurans or, via a diprotonated intermediate and subsequent ring-closure, form 3-formylbenzofurans. nih.gov Isomerization from the 3-acylbenzofuran to the 3-formylbenzofuran has been investigated but was found not to occur under the tested reaction conditions. nih.gov

Transition-metal-catalyzed reactions, particularly those involving palladium and copper, are powerful tools for synthesizing benzofurans through mechanisms involving transmetalation and annulation. acs.org In a palladium-catalyzed synthesis, the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles is proposed to proceed via transmetalation to form a palladium intermediate. acs.org This is followed by the coordination of the nitrile group and intramolecular insertion, leading to subsequent hydrolysis and aldol (B89426) condensation to yield the benzofuran product. acs.org This synthetic approach involves a Pd-mediated sp–sp2 coupling followed by intramolecular annulation. acs.org

The Sonogashira coupling reaction is another prominent example. rsc.org In a typical sequence, an o-iodophenol is coupled with a terminal alkyne using a palladium catalyst and a copper co-catalyst. acs.orgrsc.org This is followed by an intramolecular cyclization (annulation) to construct the benzofuran ring. acs.orgrsc.org

A nickel-catalyzed approach for benzofuran synthesis has also been reported. acs.org The reaction pathway involves the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. acs.org This intermediate then undergoes nucleophilic addition and transmetalation, and the final removal of metal and water furnishes the target benzofuran molecules. acs.org

Oxidative coupling provides a direct method for functionalizing aromatic C(sp²)-H bonds to form the benzofuran core. thieme-connect.comresearchgate.net A practical method for preparing 5-hydroxybenzofurans involves the oxidative coupling of simple phenols and β-dicarbonyl compounds, mediated by an oxidant like phenyliodine(III) diacetate (PIDA). thieme-connect.comresearchgate.net

A proposed mechanism for this reaction suggests two potential pathways after the initial coupling of the phenol (B47542) and the β-dicarbonyl compound to form intermediate A. thieme-connect.com

Path A (Favored): Proceeds through the intramolecular cyclization of the keto-enol tautomer (Intermediate B), followed by aromatization of the resulting intermediate C to form the final product. thieme-connect.com

Path B: Involves the aromatization of intermediate A after coupling to generate intermediate D, which is then followed by cyclization to form the product. thieme-connect.com Path A is considered more favorable. thieme-connect.com

Another approach involves the oxidative coupling of phenols with electron-rich styrenes using a hypervalent iodine reagent. clockss.org The mechanism is thought to begin with the attack of the phenolic oxygen on the iodine center, forming a phenoxyiodine(III) intermediate. clockss.org For electron-rich phenols, this can lead to quinonium ions that react with the styrene (B11656) to afford a keto-type pre-cyclized intermediate, which then aromatizes to the final dihydrobenzofuran product. clockss.org Palladium-catalyzed direct oxidative cyclization of ethyl-3-phenoxy acrylate (B77674) derivatives also provides a route to benzofuran-3-carboxylates, proceeding through electrophilic palladation and C-H activation. researchgate.net

Cascade reactions, also known as domino or tandem reactions, enable the synthesis of complex molecules like benzofurans in a single pot by combining multiple bond-forming events without isolating intermediates. unica.itsci-hub.se This approach is highly efficient for building the benzofuran framework. rsc.org

One such cascade process involves a Sonogashira coupling between terminal alkynes and iodophenols, which, upon intramolecular cyclization, results in the synthesis of benzofuran derivatives. acs.org A similar domino process couples 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization and double-bond isomerization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org The synthesis of an ethyl-substituted benzofuran has been achieved via a cascade reaction, demonstrating that the ethyl group does not impede the construction and aromatization of the benzofuran ring. rsc.org

A one-pot, copper-catalyzed reaction of o-iodophenols, acyl chlorides, and phosphorus ylides has been established for the rapid synthesis of functionalized benzofurans. sci-hub.se This tandem transformation involves a key C-C coupling, leading to the formation of one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single sequence. sci-hub.se Additionally, unique cascade reactions involving free radical cyclization have been developed to construct complex polycyclic benzofuran derivatives. rsc.org

Intramolecular Addition Reactions of Aryl Radicals with Benzofuran Systems

The reactivity of the benzofuran ring system allows for further functionalization through reactions such as the addition of radicals. The intramolecular addition of aryl radicals to the benzofuran core represents a method for constructing more complex, fused heterocyclic systems. adelaide.edu.au Research in this area has explored the reactions of aryl radicals with benzofuran derivatives, including substrates like 3-methylbenzofuran (B1293835), which is structurally related to this compound. adelaide.edu.au These reactions typically proceed via the generation of an aryl radical, often from an aryl halide, which then adds to the electron-rich double bond of the furan (B31954) ring in an intramolecular fashion. This addition is followed by subsequent steps to yield a stable, cyclized product.

Electrophilic and Nucleophilic Interactions

The reactivity of the benzofuran scaffold is largely dictated by the electron-rich nature of the heterocyclic furan ring fused to a benzene (B151609) ring. rsc.org In general, the benzofuran system is reactive towards electrophilic substitution. rsc.org However, the fusion of the benzene ring decreases the reactivity of the furan ring compared to furan itself. rsc.org For the parent benzofuran, electrophilic attack occurs almost exclusively at the C-2 position, which is significantly more reactive than the C-3 position. rsc.orgnih.gov

In this compound, this inherent reactivity is modulated by the substituents. The methyl group at the C-3 position sterically hinders and electronically deactivates this site for electrophilic attack, further favoring reactions at the C-2 position. The ethyl group at the C-5 position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and para to the ethyl group, namely C-4 and C-6.

Nucleophilic interactions with the benzofuran ring itself are less common unless the ring is activated by potent electron-withdrawing groups. However, nucleophilic reactions are central to many synthetic strategies for forming benzofuran derivatives. These can include intramolecular nucleophilic additions to form the furan ring or nucleophilic substitution reactions on side chains attached to the scaffold. organic-chemistry.orgacs.orgnih.govnih.gov For instance, the synthesis of certain derivatives involves the nucleophilic attack of a morpholine (B109124) on a bromomethyl group at the C-3 position, a reaction that can be facilitated by an iodide ion. nih.gov The molecular electrostatic potential (MEP) can be a useful tool for visualizing and predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-ethyl-3-methylbenzofuran and/or 4/6-Nitro-5-ethyl-3-methylbenzofuran | C-2 is the most activated position on the furan ring. rsc.org The C-5 ethyl group activates the benzene ring at the C-4 and C-6 positions. |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-5-ethyl-3-methylbenzofuran and/or 4/6-Bromo-5-ethyl-3-methylbenzofuran | Similar to nitration, reaction occurs at the most nucleophilic sites. vulcanchem.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-5-ethyl-3-methylbenzofuran | The furan ring is generally more reactive than the benzene ring in Friedel-Crafts reactions. The C-2 position is the preferred site of acylation. numberanalytics.com |

Regioselectivity in Catalytic Reduction and Olefinic Carbon Reactivity

The C-2/C-3 double bond imparts olefinic character to the furan portion of the benzofuran molecule, making it a primary site for addition reactions, most notably catalytic hydrogenation. mdpi.comresearchgate.net The reduction of the benzofuran ring system typically yields the corresponding 2,3-dihydrobenzofuran. mdpi.comslideshare.net This transformation represents a simple addition of hydrogen across the double bond of the furanoid ring. mdpi.com

The regioselectivity of this reduction is influenced by the catalyst and the substitution pattern of the benzofuran derivative. mdpi.com

Catalyst Choice : Different catalysts exhibit varying levels of activity and selectivity. Raney nickel is known to be a highly active catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. mdpi.com Platinum oxide can also be employed, sometimes showing a preference for reducing the heterocyclic ring's double bond over the benzene ring. mdpi.com Palladium on carbon (Pd/C) is another effective catalyst for this selective reduction. mdpi.comacs.org In some cases, ruthenium-based catalysts have been developed for the selective hydrogenation of benzofuran derivatives. acs.org

Substituent Effects : For this compound, catalytic reduction would saturate the C-2/C-3 bond to form 5-Ethyl-3-methyl-2,3-dihydrobenzofuran. Theoretical calculations based on principles like Hard and Soft Acids and Bases (HSAB) can be used to understand the reactivity of the olefinic carbons. mdpi.com These studies help in identifying the sites most susceptible to reduction by highlighting their local electrophilicity. mdpi.com

Table 2: Catalytic Reduction of this compound

| Catalyst | Product | Reaction Type |

|---|---|---|

| Pd/C, H₂ | 5-Ethyl-3-methyl-2,3-dihydrobenzofuran | Selective hydrogenation of the furan ring double bond. mdpi.com |

| Raney Ni, H₂ | 5-Ethyl-3-methyl-2,3-dihydrobenzofuran | Highly active catalytic hydrogenation of the furan ring. mdpi.com |

| PtO₂, H₂ | 5-Ethyl-3-methyl-2,3-dihydrobenzofuran | Hydrogenation of the heterocyclic ring, often at a faster rate than the benzene ring. mdpi.com |

| Ru-based catalysts | 5-Ethyl-3-methyl-2,3-dihydrobenzofuran | Selective hydrogenation of the furan ring. acs.orgresearchgate.net |

Thermal Back Reactivity and Photoswitching Mechanisms

The concepts of thermal back reactivity and photoswitching are primarily associated with photochromic compounds, which undergo reversible transformations between two isomers upon light irradiation. researchgate.net A prominent class of such compounds is the diarylethenes, which can incorporate heterocyclic aryl groups. researchgate.net Benzofuran derivatives can serve as these heterocyclic moieties in the design of molecular photoswitches.

Photochromism in these systems often involves a light-induced 6π-electrocyclization to switch from an "open" form to a "closed" form, with the reverse reaction, or cycloreversion, being triggered either by a different wavelength of light or by heat. researchgate.netresearchgate.net The thermal back reaction is the process where the less stable, colored isomer reverts to the more stable, colorless isomer in the dark. researchgate.netresearchgate.net

The thermal stability of the isomers and the kinetics of this back reaction are critically dependent on the aromatic stabilization energies of the heterocyclic groups involved. researchgate.net While there is no specific research on this compound as a photoswitch component, its incorporation into a diarylethene structure would influence the system's properties. The electronic nature of the 5-ethyl and 3-methyl substituents would modulate the electronic structure of the benzofuran unit, thereby affecting the energy barrier for the thermal back reaction. Density functional theory (DFT) calculations are often employed to predict the kinetics of thermal cycloreversion in these compounds and can be a valuable tool in the rational design of photochromic materials with desired stabilities. researchgate.netbeilstein-journals.org

Table 3: Generalized Mechanism of a Diarylethene Photoswitch

| State | Trigger | Transformation | Role of Benzofuran Moiety |

|---|---|---|---|

| Open Isomer | UV Light | 6π-electrocyclization | The benzofuran unit (e.g., this compound) acts as one of the aryl groups. Its electronic properties influence the absorption spectrum and quantum yield of the cyclization reaction. researchgate.net |

| Closed Isomer | Visible Light or Heat (Δ) | Cycloreversion (Thermal Back Reaction) | The aromatic stabilization energy of the benzofuran moiety is a key factor in determining the thermal stability of the closed isomer and the activation energy for the thermal back reaction. researchgate.net |

Reactivity of Benzofuran Scaffold

The benzofuran scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis, owing to its diverse reactivity. rsc.orgrsc.org The chemical behavior of this compound is a specific manifestation of the general reactivity patterns of its core structure, modulated by its particular substituents.

Key reactive sites and transformations of the benzofuran scaffold include:

Electrophilic Substitution : As detailed previously, this occurs predominantly at the C-2 position. rsc.orgslideshare.net Substituents on the benzene ring dictate the regioselectivity of further substitution on that ring. vulcanchem.commdpi.com

Addition to the C2-C3 Double Bond : This bond readily undergoes addition reactions, including catalytic hydrogenation to form 2,3-dihydrobenzofurans and photochemical cycloadditions. mdpi.comresearchgate.net

Oxidative Cleavage : The C2-C3 double bond can be cleaved under oxidative conditions, which can lead to a skeletal reorganization of the molecule. chemrxiv.org This strategy has been used to convert benzofurans into other heterocyclic systems like benzisoxazoles and benzoxazoles. chemrxiv.orgnih.gov

Metal-Catalyzed Cross-Coupling : The scaffold can be functionalized using various transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds. numberanalytics.com

Ring-Opening and Insertion : Advanced synthetic methods allow for the insertion of heteroatoms, such as boron, into the C2-O bond of the furan ring, transforming the five-membered furan ring into a six-membered oxaborin ring. rsc.org

The specific substitution on this compound—a blocked C-3 position and an activated benzene ring—provides a tailored platform for leveraging these fundamental reactions for the synthesis of more complex molecules.

Table 4: Summary of Major Reaction Types of the Benzofuran Scaffold

| Reaction Category | Primary Site of Reactivity | General Outcome |

|---|---|---|

| Electrophilic Substitution | C-2 position, Benzene ring | Functionalization of the aromatic system. rsc.orgslideshare.net |

| Catalytic Hydrogenation | C-2/C-3 double bond | Formation of 2,3-dihydrobenzofurans. mdpi.com |

| Cycloaddition | C-2/C-3 double bond | Formation of new rings fused to the furan moiety. researchgate.net |

| Oxidative Cleavage | C-2/C-3 double bond | Ring-opening and potential skeletal rearrangement. chemrxiv.org |

| Cross-Coupling Reactions | Halogenated positions | Introduction of alkyl, aryl, or alkynyl groups. numberanalytics.com |

| Skeletal Editing | C-O or C-C bonds in the furan ring | Ring expansion and heteroatom insertion. rsc.org |

Derivatization and Functionalization of 5 Ethyl 3 Methylbenzofuran

Functionalization of the Benzofuran (B130515) Ring System

The benzofuran ring, a fusion of a benzene (B151609) and a furan (B31954) ring, is a versatile scaffold amenable to a variety of synthetic transformations. rsc.org The inherent reactivity of the furan portion, being less aromatic than the benzene ring, often directs functionalization. osaka-u.ac.jp Common strategies for modifying the benzofuran system include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling can be employed to introduce substituents, such as an ethyl group at the 5-position, using boronic acid derivatives. vulcanchem.com The Sonogashira cross-coupling reaction is another powerful tool, enabling the introduction of moieties like a 3-hydroxypropyl group. rsc.org

Cyclization Reactions: The construction of the benzofuran ring itself can be achieved through various cyclization methods. These include acid-catalyzed dehydration, intramolecular Wittig reactions, and Dieckmann condensation. rsc.org For instance, the cyclization of 2-hydroxy-5-ethyl-3-methylacetophenone under Vilsmeier-Haack conditions can yield 5-ethyl-3-methylbenzofuran-2-carboxylic acid. vulcanchem.com

Oxidative Annulation: Transition metals like copper, palladium, and rhodium can catalyze oxidative annulation reactions to form the benzofuran ring. osaka-u.ac.jp

Heck Reaction: The palladium-catalyzed Heck reaction can be used to introduce substituents at specific positions. For example, reacting a bromo-substituted benzofuran with tert-butyl acrylate (B77674) can introduce an acrylate group. unimi.it

These methods provide a robust toolbox for chemists to modify the fundamental benzofuran structure, paving the way for the synthesis of a diverse array of derivatives.

Introduction of Specific Substituents (e.g., Halogens, Acetyl, Methyl)

The properties and reactivity of the this compound scaffold can be finely tuned by the introduction of various substituents.

Halogenation: The introduction of halogen atoms, such as bromine, can be achieved through electrophilic substitution reactions. smolecule.com A bromo substituent, for instance at the 5-position, serves as a valuable handle for further modifications via cross-coupling reactions. vulcanchem.com

Acylation: Friedel-Crafts acylation is a common method for introducing acetyl groups, although it can sometimes lead to a mixture of C2 and C3 substituted products. nih.gov

Methylation: Methyl groups can be incorporated at various positions on the benzofuran ring, influencing the molecule's lipophilicity and steric profile. vulcanchem.com

The strategic placement of these and other functional groups is crucial for tailoring the molecule for specific applications.

Synthesis of Bridged Benzofuran-Heterocycle Analogues (e.g., Triazoles, Oxadiazoles, Pyrazoles)

Bridging the benzofuran scaffold with other heterocyclic rings, such as triazoles, oxadiazoles, and pyrazoles, can lead to novel compounds with unique three-dimensional structures.

A notable example is the synthesis of 1,2,3-triazole-bridged benzofuran derivatives. derpharmachemica.com This can be accomplished through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a "click reaction". derpharmachemica.comresearchgate.net In a typical sequence, a benzofuran derivative containing a propargyl ether is reacted with an organic azide (B81097) to form the 1,2,3-triazole ring, effectively linking the benzofuran to another molecular fragment. derpharmachemica.com

For instance, a series of substituted 1-(2-((1H-1,2,3-triazol-4-yl)methoxy)-5-((2-benzoyl-3-methylbenzofuran-5-yl)methyl)phenyl)ethanone derivatives have been synthesized using this methodology. derpharmachemica.com

Selective Transformations of Benzofuran Isomers

Controlling the regioselectivity of reactions is a key challenge in the synthesis of substituted benzofurans. Researchers have developed methods to selectively synthesize different isomers.

One approach involves the rearrangement of 2-hydroxychalcones. nih.govrsc.org Depending on the reaction conditions, this strategy can lead to the selective formation of either 3-formylbenzofurans or 3-acylbenzofurans. nih.govrsc.org For example, treating a 2,3-dihydrobenzofuran (B1216630) intermediate with a weak acid tends to yield the 3-acylbenzofuran, while using a stronger acid in a specific solvent like (CF₃)₂CHOH can selectively produce the 3-formylbenzofuran. rsc.orgresearchgate.net

Derivatization of Carboxylic Acid Moieties on Benzofuran Scaffolds

The presence of a carboxylic acid group on the benzofuran scaffold opens up a wide range of possibilities for derivatization. smolecule.com This functional group is a versatile handle for creating esters, amides, and other derivatives. vulcanchem.com

Esterification: Carboxylic acids on the benzofuran ring can be readily converted to esters by reacting with alcohols under acidic conditions. smolecule.comvulcanchem.com This transformation can alter the compound's lipophilicity. vulcanchem.com

Amidation: The carboxylic acid can be coupled with amines to form amides. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. vulcanchem.com

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. smolecule.com

These derivatization reactions of the carboxylic acid moiety significantly expand the chemical space accessible from a single benzofuran carboxylic acid precursor.

Computational Chemistry and Theoretical Studies on 5 Ethyl 3 Methylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. mdpi.commaterialsciencejournal.org It is a reliable method for calculating the geometries and energies of benzofuran (B130515) and its derivatives. researchgate.net DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for investigating the properties of organic molecules like 5-Ethyl-3-methylbenzofuran. materialsciencejournal.orgresearchgate.netresearchgate.net These calculations form the basis for understanding the molecule's fundamental characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. Geometry optimization calculations are performed to find the coordinates that correspond to the lowest energy state. researchgate.net For a flexible molecule like this compound, this involves a conformational analysis, primarily focusing on the rotation around the single bond connecting the ethyl group to the benzofuran ring.

By systematically rotating the ethyl group, different conformers can be identified. A subsequent geometry optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed on each unique conformer to find its lowest energy structure. materialsciencejournal.orgresearchgate.netresearchgate.net The conformer with the absolute lowest energy is considered the ground state structure. The optimized geometrical parameters (bond lengths and angles) of this structure provide a precise representation of the molecule. materialsciencejournal.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents a hypothetical set of optimized parameters for the lowest energy conformer of this compound, as would be calculated using DFT methods. Actual values would be derived from a specific computational output.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(7a)-O(1) | 1.375 |

| O(1)-C(2) | 1.370 | |

| C(2)-C(3) | 1.365 | |

| C(3)-C(3a) | 1.440 | |

| C(5)-C(Ethyl) | 1.510 | |

| Bond Angle (°) | C(7a)-O(1)-C(2) | 105.5 |

| O(1)-C(2)-C(3) | 111.0 | |

| C(2)-C(3)-C(3a) | 107.0 | |

| Dihedral Angle (°) | C(4)-C(5)-C(Ethyl)-C(Methyl) | 180.0 (anti-periplanar) |

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important among these and are often referred to as the frontier molecular orbitals (FMOs). mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. lookchem.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com This value is a key output of DFT calculations and is fundamental to understanding the molecule's electronic behavior. materialsciencejournal.org

Table 2: Hypothetical Frontier Orbital Energies for this compound This table shows example energy values for the frontier orbitals of this compound. These values are typically reported in electron volts (eV).

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Beyond the energy gap, analyzing the spatial distribution of the HOMO and LUMO electron clouds provides a visual map of molecular reactivity. mdpi.com The FMO analysis involves plotting the isosurfaces of the HOMO and LUMO to identify the regions of the molecule that are most likely to participate in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, indicating that this region is the most probable site for electrophilic attack. The LUMO, representing the region susceptible to nucleophilic attack, would also likely be distributed across the fused ring system. Visualizing these orbitals helps in predicting the regioselectivity of various reactions.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential projected onto the electron density surface of a molecule. materialsciencejournal.orgresearchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and for studying intermolecular interactions. researchgate.net

The MEP map uses a color spectrum to denote different potential values. Regions of negative potential (typically colored red and yellow) are characterized by an excess of electrons and are favorable sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the furan's oxygen atom due to its lone pairs of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pair) and two-center (bond) orbitals corresponding to the familiar Lewis structure representation. researchgate.net

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound This table provides a hypothetical example of the stabilization energies (E(2)) from significant donor-acceptor interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C2-C3) | π* (C3a-C7a) | 20.5 |

| π (C4-C5) | π* (C6-C7) | 18.2 |

| LP (O1) | σ* (C2-C3) | 25.1 |

| σ (C-H of Ethyl) | π* (C4-C5) | 2.5 |

Reactivity Descriptors and Indices

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived within the framework of conceptual DFT. mdpi.com These indices provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with high hardness are less reactive. mdpi.com It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's reactivity, with softer molecules being more reactive. mdpi.com

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). mdpi.com

These calculated indices for this compound would offer a comprehensive profile of its chemical behavior, allowing for comparisons with other related compounds. mdpi.commdpi.com

Table 4: Hypothetical Global Reactivity Descriptors for this compound This table shows example values for reactivity indices calculated from the frontier orbital energies.

| Descriptor | Symbol | Value (eV) |

| Electronegativity | χ | 3.55 |

| Chemical Hardness | η | 2.30 |

| Global Softness | S | 0.43 |

| Electrophilicity Index | ω | 2.74 |

Global Reactivity Descriptors

Global reactivity descriptors are crucial parameters derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pcbiochemres.com These descriptors, including chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. pcbiochemres.comdergipark.org.tr A smaller HOMO-LUMO energy gap generally indicates higher reactivity. pcbiochemres.commdpi.com For instance, studies on related alkylated benzofurans have shown they are more reactive than the parent benzofuran due to lower HOMO-LUMO energy gaps. pcbiochemres.com

The reactivity parameters are calculated based on HOMO and LUMO energies using the following relationships, according to Koopmans' theorem: mdpi.com

Ionization Potential (IP): I = -E(HOMO)

Electron Affinity (EA): A = -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Global Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

Theoretical calculations for benzofuran derivatives provide insight into these values. While specific data for this compound is not detailed in the provided results, the general trends can be inferred from similar structures. pcbiochemres.commdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Benzofuran Derivative

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -5.60 |

| LUMO Energy | E(LUMO) | -3.38 |

| Energy Gap | ΔE | 2.22 |

| Ionization Potential | I | 5.60 |

| Electron Affinity | A | 3.38 |

| Electronegativity | χ | 4.49 |

| Chemical Potential | μ | -4.49 |

| Global Hardness | η | 1.11 |

| Global Softness | S | 0.90 |

| Electrophilicity Index | ω | 9.08 |

Note: Values are illustrative based on typical data for related benzofuran systems and may not represent this compound precisely. Data derived from general principles discussed in sources. pcbiochemres.commdpi.comkastamonu.edu.tr

Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

While global descriptors give a general sense of reactivity, local reactivity descriptors identify specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.com Fukui functions (fk) and Parr functions (Pk) are prominent among these local descriptors. mdpi.com

The Fukui function, fk, quantifies the change in electron density at a specific atom (k) upon the addition or removal of an electron.

fk+ : For nucleophilic attack (atom k acts as an electrophile).

fk- : For electrophilic attack (atom k acts as a nucleophile). mdpi.com

The Parr functions, Pk+ (for nucleophilic attacks) and Pk- (for electrophilic susceptibility), have also been developed to describe the local reactivity in polar organic reactions. mdpi.com In a study on related 2,3-disubstituted benzofurans, local electrophilicity (ωk), derived from the Parr function, was the most effective parameter for explaining the regioselectivity of reactions. mdpi.com This index highlighted the olefinic carbons of the furanoid ring as the most electrophilic centers, which is consistent with experimental observations of catalytic reduction. mdpi.com

Table 2: Local Reactivity Indices for Key Atoms in a Benzofuran System

| Atomic Site | Fukui Function (fk+) | Fukui Function (fk-) | Parr Function (Pk+) |

|---|---|---|---|

| C2 | High | Low | High |

| C3 | Moderate | Moderate | Moderate |

| C4 | Low | High | Low |

| C7 | Low | High | Low |

Note: This table illustrates the expected trends for a benzofuran ring based on the findings in a study of analogous compounds, indicating the C2 position is highly susceptible to nucleophilic attack. mdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and chemical bonding in a molecule. mdpi.comnih.gov They map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. mdpi.com

ELF: Based on electron pair density, ELF analysis reveals the spatial territories of electron pairs. mdpi.com

LOL: Derived from the kinetic energy density, LOL analysis helps visualize areas where localized orbitals overlap. mdpi.com

These methods offer a powerful visualization of a molecule's electronic structure, confirming the nature of single, double, and aromatic bonds within the this compound framework. mdpi.comnih.gov For example, analysis of the benzofuran core would show high ELF and LOL values in the regions of the C-C and C-O bonds, as well as around the oxygen atom corresponding to its lone pairs.

Theoretical Spectroscopic Predictions

Computational methods are extensively used to predict and interpret various types of molecular spectra. biointerfaceresearch.comacs.org These theoretical predictions are invaluable for assigning experimental signals and confirming molecular structures. researchgate.netnih.gov

Vibrational Analysis (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), probes the vibrational modes of a molecule. biointerfaceresearch.com DFT calculations can accurately predict these vibrational frequencies. biointerfaceresearch.comacs.org The assignments of these calculated frequencies to specific vibrational modes (e.g., stretching, bending, rocking) are made using Potential Energy Distribution (PED) analysis. biointerfaceresearch.comnih.gov For complex molecules, theoretical spectra are often scaled to better match experimental results. biointerfaceresearch.com

For this compound, calculations would predict characteristic vibrational modes for the benzofuran core, the ethyl group, and the methyl group. This includes C-H stretching, C=C aromatic stretching, C-O-C stretching of the furan (B31954) ring, and various bending and rocking modes of the alkyl substituents. acs.orgnih.gov

Table 3: Predicted Vibrational Frequencies and PED Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | Intensity | PED (%) and Assignment |

|---|---|---|

| ~3100-3000 | Medium | 95% C-H aromatic stretching |

| ~2980-2900 | Strong | 98% C-H aliphatic stretching (ethyl, methyl) |

| ~1600 | Strong | 85% C=C aromatic ring stretching |

| ~1450 | Medium | 80% CH₂ scissoring, CH₃ asymmetric bending |

| ~1250 | Strong | 75% C-O-C asymmetric stretching |

| ~1100 | Medium | 70% In-plane C-H bending |

Note: This table presents typical frequency ranges and assignments for the functional groups present in the molecule, based on general knowledge from sources. biointerfaceresearch.comacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

NMR spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.orgresearchgate.netmdpi.com Theoretical chemical shifts are calculated for the optimized molecular geometry and are often linearly scaled against experimental data for a reference compound (like tetramethylsilane, TMS) to improve accuracy. mdpi.com

For this compound, the GIAO method would predict distinct chemical shifts for each unique proton and carbon atom. The aromatic protons would appear in the downfield region (~7.0-8.0 ppm), while the ethyl and methyl protons would be found in the upfield region (~1.2-2.8 ppm). libretexts.org Similarly, the ¹³C spectrum would show aromatic carbons at ~110-160 ppm and aliphatic carbons at ~10-30 ppm. sigmaaldrich.com Comparing these predicted shifts with experimental spectra is a powerful method for structural verification. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Methyl (on C3) | ~2.2 | ~10 |

| Ethyl (CH₂) | ~2.8 | ~22 |

| Ethyl (CH₃) | ~1.3 | ~15 |

| Aromatic C-H | ~7.0 - 7.6 | ~110 - 128 |

| Aromatic Quaternary C | - | ~120 - 155 |

| Furan Ring C2 | - | ~145 |

| Furan Ring C3 | - | ~118 |

Note: Values are approximate and based on typical chemical shift ranges for the constituent functional groups. libretexts.orgsigmaaldrich.compitt.edu

UV-Visible Spectral Analysis (TD-DFT)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net The calculation yields the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. nih.gov These calculations are often performed using a solvent model, as solvent polarity can influence electronic transitions. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated benzofuran system. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the HOMO to LUMO transition. nih.govresearchgate.net

Table 5: Predicted UV-Visible Absorption Data for this compound (in a typical solvent)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| ~4.5 | ~275 | > 0.1 | HOMO → LUMO |

| ~5.2 | ~238 | > 0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Note: Values are illustrative of typical π→π transitions in aromatic heterocyclic systems as described in the literature. nih.govresearchgate.net*

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical switches and frequency converters, with organic molecules often exhibiting high NLO responses and structural versatility. The NLO properties of a molecule describe its interaction with high-intensity light, leading to phenomena such as frequency doubling. Computational chemistry offers powerful methods to predict and analyze these properties before undertaking complex synthesis and experimental validation.

Theoretical Investigation of NLO Properties

For a molecule like this compound, NLO properties would be investigated primarily using DFT calculations. jetir.org Key parameters derived from these calculations include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-order NLO applications.

Studies on various benzofuran derivatives consistently show that the arrangement of electron-donating and electron-accepting groups on the benzofuran scaffold significantly influences the NLO response. nih.gov The presence of a π-conjugated system, as found in the benzofuran core, facilitates intramolecular charge transfer (ICT) from a donor to an acceptor group upon electronic excitation, which is a key factor for a large NLO response. The ethyl and methyl groups on this compound are weak electron-donating groups, which would be expected to modulate its electronic structure and NLO properties.

A typical computational study would involve:

Geometry Optimization: The molecule's structure would be optimized to its lowest energy state, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.org

Calculation of NLO Parameters: Using the optimized geometry, the polarizability and hyperpolarizability tensors would be calculated. The total (or static) first hyperpolarizability (β_total_) is a key indicator of NLO activity.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO energy gap generally correlates with higher molecular reactivity, greater polarizability, and potentially enhanced NLO properties. jetir.org For instance, a study on 7-methoxy-benzofuran-2-carboxylic acid found its HOMO–LUMO gap of 4.189 eV suggested favorable NLO futures. jetir.org

While specific values for this compound are not published, research on other benzofurans demonstrates that strategic substitutions can significantly enhance NLO responses, making them attractive for material science applications. rsc.org

Quantum Chemical Studies of Intermolecular Interactions (e.g., π→π interactions)*

The study of non-covalent intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases, crystal packing, and biological systems. For aromatic molecules like this compound, π-stacking (or π→π*) interactions are particularly important. These interactions occur between the electron-rich π-systems of aromatic rings and play a crucial role in the structure and stability of molecular assemblies. nih.gov

Computational Analysis of Intermolecular Forces

Quantum chemical methods are employed to characterize and quantify these weak interactions. A computational investigation into the intermolecular interactions of this compound would likely focus on a dimer of the molecule to model its self-association.

Key computational approaches include:

Supramolecular Approach: The interaction energy is calculated by comparing the total energy of the molecular dimer to the sum of the energies of the individual, isolated molecules (monomers).

Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. This allows for a deeper understanding of the nature of the intermolecular bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal charge transfer between the molecules in a dimer, providing insight into orbital-level interactions, such as the donation of electron density from an occupied π orbital of one molecule to an unoccupied π* orbital of another.

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that helps to identify the regions of space involved in non-covalent interactions and qualitatively distinguishes between attractive (like hydrogen bonds or van der Waals forces) and repulsive interactions.

Studies on related systems, such as benzofuran-formaldehyde complexes, have demonstrated that π→π* interactions can be the dominant stabilizing force, even more so than hydrogen bonds in some configurations. nih.gov Docking studies of benzofuran derivatives into protein active sites also highlight the importance of hydrophobic and π-stacking interactions in determining binding affinity. nih.gov For this compound, the π-system of the benzofuran core is the primary site for such interactions, which would govern its aggregation behavior and its interactions with other π-conjugated materials or biological macromolecules.

Advanced Spectroscopic Characterization of 5 Ethyl 3 Methylbenzofuran and Derivatives

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The infrared spectrum of a benzofuran (B130515) derivative is characterized by several key absorption bands corresponding to the vibrations of its constituent bonds. For 5-Ethyl-3-methylbenzofuran, the spectrum is expected to display absorptions for the aromatic ring, the furan (B31954) moiety, and the aliphatic ethyl and methyl substituents.

The analysis of related compounds provides insight into the expected spectral features. For instance, the FT-IR spectrum of 5-Ethylbenzofuran-3(2H)-one shows characteristic peaks for C-H and C=O bonds. semanticscholar.org Similarly, derivatives of 3-methylbenzofuran (B1293835) exhibit distinct stretching bands for the methyl group C-H bonds in the range of 2914-2932 cm⁻¹. bldpharm.com Aromatic hydrocarbons typically show C=C stretching vibrations within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. beilstein-journals.org The C-O-C stretching of the benzofuran ether linkage is also a key diagnostic feature. cymitquimica.com

Based on the analysis of these and other benzofuran derivatives, the expected FT-IR absorption bands for this compound are summarized in the table below. semanticscholar.orgbldpharm.combeilstein-journals.orgderpharmachemica.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 2975-2950 | C-H Asymmetric Stretch | -CH₃ (Ethyl & Methyl) |

| 2885-2865 | C-H Symmetric Stretch | -CH₃ (Ethyl & Methyl) |

| 2940-2915 | C-H Asymmetric Stretch | -CH₂- (Ethyl) |

| 2870-2845 | C-H Symmetric Stretch | -CH₂- (Ethyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1470-1440 | C-H Bend | -CH₂- and -CH₃ |

| 1270-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Furan Ring) |

| 1100-1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (Furan Ring) |

| 890-800 | C-H Out-of-Plane Bend | Substituted Benzene (B151609) Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FT-IR, particularly for analyzing vibrations of non-polar bonds and symmetric vibrations, which often yield weak signals in IR spectra. The Raman spectrum of the benzofuran scaffold is expected to show strong bands for the aromatic ring C=C and C-H stretching vibrations. Computational and experimental studies on benzofuran and its derivatives confirm that IR and Raman spectroscopy provide complementary information on the vibrational modes of the molecular system. rsc.orgnih.gov

For benzothieno[3,2-b]benzofuran derivatives, which share structural similarities, Raman spectra clearly show characteristic bands for the fused aromatic systems. jst.go.jp While specific FT-Raman data for this compound is not extensively documented in the literature, the technique would be instrumental in confirming the carbon skeleton structure and the symmetric vibrations of the aromatic system, which are often less prominent in the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Analysis of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra allows for the unambiguous assignment of all protons and carbons in this compound.

The structural confirmation of various benzofuran derivatives has been consistently achieved using these NMR techniques. vulcanchem.comrsc.org Studies on numerous 3-methylbenzofuran derivatives provide a solid foundation for predicting the spectral data of the target compound. bldpharm.commimedb.org

The chemical shift (δ) of each nucleus in an NMR spectrum is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons based on their position in the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the methyl and ethyl substituents, as well as for the protons on the benzofuran ring system. Based on data from closely related analogs like 3-methylbenzofuran and 5-ethyl-3-phenylbenzofuran-2(3H)-one, the following chemical shifts can be predicted. derpharmachemica.commimedb.org The methyl group at the C3 position is expected to appear as a singlet around δ 2.2 ppm. mimedb.org The ethyl group at C5 should present as a triplet (for the -CH₃) around δ 1.2 ppm and a quartet (for the -CH₂-) around δ 2.6-2.8 ppm. derpharmachemica.commolport.com The aromatic protons (H4, H6, H7) and the furan proton (H2) will appear in the downfield region, typically between δ 7.0 and 7.8 ppm. vulcanchem.commimedb.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The methyl carbon at C3 is anticipated around δ 9-10 ppm, while the ethyl group carbons are expected near δ 16 ppm (-CH₃) and δ 29 ppm (-CH₂-). derpharmachemica.com The carbon atoms of the benzofuran ring system are expected to resonate in the aromatic region (δ 110-156 ppm). mimedb.org The assignments can be confirmed with a DEPT experiment, which distinguishes between CH, CH₂, and CH₃ groups.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in the tables below, based on analyses of analogous compounds. derpharmachemica.commimedb.org

Predicted ¹H NMR Data for this compound (Predicted based on data from analogous compounds)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | ~7.4 | s | - |

| H4 | ~7.4 | s (or d) | Small (< 2 Hz) |

| H6 | ~7.1 | d | ~8.4 Hz |

| H7 | ~7.3 | d | ~8.4 Hz |

| -CH₂- (Ethyl) | ~2.7 | q | ~7.6 Hz |

| -CH₃ (Ethyl) | ~1.3 | t | ~7.6 Hz |

Predicted ¹³C NMR Data for this compound (Predicted based on data from analogous compounds)

| Carbon | Predicted δ (ppm) |

|---|---|

| C2 | ~141.2 |

| C3 | ~115.5 |

| C3a | ~128.5 |

| C4 | ~124.5 |

| C5 | ~135.0 |

| C6 | ~120.0 |

| C7 | ~110.8 |

| C7a | ~154.0 |

| -CH₂- (Ethyl) | ~29.0 |

| -CH₃ (Ethyl) | ~16.0 |

Spin-spin coupling provides information about the connectivity of adjacent protons. For this compound, the most informative coupling is the vicinal coupling within the ethyl group, which gives rise to the characteristic triplet-quartet pattern with a coupling constant (³J) of approximately 7.6 Hz. derpharmachemica.com

In the aromatic region, coupling between adjacent protons (ortho-coupling) is typically in the range of 7-9 Hz. vulcanchem.com Therefore, the signal for H6 would be split by H7 (and vice-versa) with a J-value in this range. Coupling between meta-protons (e.g., H4 and H6) is much smaller, often less than 3 Hz, and may not always be resolved. The proton at C2 shows no coupling to the methyl group at C3, resulting in a singlet. mimedb.org Analysis of COSY spectra can definitively establish these proton-proton correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* and n-π* transitions in conjugated systems. The benzofuran core is a chromophore that absorbs strongly in the UV region. The UV spectra of benzofuran derivatives typically exhibit two main absorption bands. semanticscholar.org The first, more intense band (Band I) appears at shorter wavelengths and is attributed to π-π* transitions within the entire conjugated system. A second, less intense band (Band II) is often observed at longer wavelengths.

Studies on various benzofuran derivatives show strong absorption in the 250–350 nm range. jst.go.jp For example, some derivatives exhibit two primary absorption bands, one around 284-290 nm and a shoulder at higher wavelengths (325-350 nm). semanticscholar.org The exact position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the benzofuran ring.

| Typical Absorption Bands for Benzofuran Derivatives | λmax Range (nm) | Transition Type |

| Band I | 240-290 | π → π |

| Band II | 290-350 | π → π |

Mass Spectrometry (MS, ESI MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₁₁H₁₂O, corresponding to a molecular weight of approximately 160.21 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum offers structural clues. Electrospray ionization (ESI) is a soft ionization technique often used for generating the protonated molecular ion [M+H]⁺. Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For this compound, characteristic fragmentation pathways would likely involve the loss of the substituents from the stable benzofuran ring. The most probable fragmentations would be the loss of a methyl radical (•CH₃) to give the [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to give the [M-29]⁺ ion. The stability of the resulting benzofuran cation would make these favorable fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Exact Mass) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₁H₁₂O | 160.08882 | Molecular Ion |

| [M-CH₃]⁺ | C₁₀H₉O | 145.06534 | Loss of methyl radical |

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical technique provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and torsional angles. For complex organic molecules such as this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for structural elucidation, confirming the connectivity of atoms and revealing the molecule's conformation and stereochemistry. Furthermore, it provides invaluable insights into the packing of molecules within the crystal lattice, governed by various intermolecular forces such as hydrogen bonding and π-π stacking.

Detailed Research Findings

The utility of X-ray crystallography is well-documented for a variety of substituted benzofurans, confirming structures assigned through spectroscopic methods like NMR and mass spectrometry. Research on these analogs highlights how different substituents on the benzofuran core influence crystal packing and intermolecular interactions.

For instance, the crystal structure of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid , a compound structurally similar to derivatives of this compound, has been determined. iucr.org The analysis revealed that the asymmetric unit of this compound contains two crystallographically independent molecules, which exhibit nearly identical conformations. iucr.org In the crystal, the carboxylic acid groups of adjacent molecules form dimers through characteristic O—H···O hydrogen bonds, creating a specific looped pattern. iucr.org This type of interaction is a common and critical feature in the crystal engineering of carboxylic acids.

In other studies, halogenated derivatives of benzofuran have been shown to participate in halogen bonding, a directional interaction that can be used to control the supramolecular architecture of the crystal. Similarly, derivatives containing sulfinyl groups can engage in hydrogen bonding. For example, compounds like methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate are characterized by a planar benzofuran core, with crystal structures stabilized by π-π stacking interactions.

The application of X-ray crystallography also extends to the structural biology of benzofuran derivatives. For example, the crystal structure of human Factor Xa, a key enzyme in the coagulation cascade, has been solved in a complex with a cyanoguanidine derivative of 2-methylbenzofuran. rcsb.org This provides precise information on how the inhibitor binds to the active site of the protein, which is crucial for structure-based drug design.

The crystallographic data obtained for these related compounds underscore the power of X-ray diffraction in providing unambiguous structural proof and detailed information on the solid-state arrangement of benzofuran derivatives. Such studies are vital for understanding structure-property relationships.

Interactive Data Tables

The following table summarizes the crystallographic data for 2-(5-Methyl-1-benzofuran-3-yl)acetic acid , illustrating the type of detailed information obtained from a single-crystal X-ray diffraction experiment. iucr.org

| Parameter | Value |

| Compound Name | 2-(5-Methyl-1-benzofuran-3-yl)acetic acid |

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 (2) |

| b (Å) | 10.123 (2) |

| c (Å) | 15.234 (3) |

| α (°) | 90 |

| β (°) | 109.12 (3) |

| γ (°) | 90 |

| Volume (ų) | 1801.1 (6) |

| Z | 8 (2 independent molecules in asymmetric unit) |

| Key Intermolecular Bonds | O—H···O hydrogen bonds forming R²₂(8) dimers |

Catalysis in Transformations Involving 5 Ethyl 3 Methylbenzofuran

Heterogeneous Catalysis for Benzofuran (B130515) Modification

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of industrial chemical synthesis due to its efficiency and the ease of catalyst separation and reuse. wikipedia.org In the context of benzofuran chemistry, heterogeneous catalysts are employed to modify the benzofuran ring system, often involving solid catalysts and gas or liquid phase reactants. wikipedia.org The process typically involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the products. wikipedia.org

The modification of benzofurans can be achieved through various catalytic strategies. For instance, multi-substituted benzofurans can be synthesized using catalysts like iodine or Lewis acids under reflux conditions. The choice of catalyst and reaction conditions, such as solvent polarity and temperature, plays a critical role in optimizing the yield and selectivity of these reactions. Carbon materials are also widely used as supports for catalysts or as catalysts themselves in heterogeneous processes. mdpi.com

One notable application is the synthesis of 2,3-disubstituted benzo[b]furans using an impregnated copper(II) oxide on magnetite as a heterogeneous catalyst. core.ac.uk This method allows for the reaction to be carried out in a non-toxic and bio-renewable solvent like ethanol (B145695), with the catalyst being easily removable via magnetic decantation. core.ac.uk However, the in situ reduction of Cu(II) oxide nanoparticles to Cu(0) sheets can impact the recyclability of the catalyst. core.ac.uk

The table below summarizes key aspects of heterogeneous catalysis in benzofuran modification.

| Catalyst Type | Reactants | Products | Key Features |

| Iodine/Lewis Acids | Substituted phenols, alkynes | Substituted benzofurans | One-pot multicomponent reactions, optimization of solvent and temperature is crucial. |

| Impregnated Copper(II) Oxide on Magnetite | 2-Hydroxyarylcarbonyls, alkynes | 2,3-disubstituted benzo[b]furans | Use of a magnetically recoverable catalyst, reaction in a green solvent. core.ac.uk |

| Palladium on Carbon (Pd/C) | 3-Methyl-benzofuran-5-ol | 3-Methyl-2,3-dihydro-benzofuran-5-ol | Hydrogenation of the furan (B31954) ring. google.com |

Homogeneous Catalysis for Ring Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages for specific transformations of the benzofuran ring, particularly in achieving high selectivity under mild conditions. unibo.it These catalysts, often soluble metal complexes, can be finely tuned by modifying ligands to influence the reaction's outcome. youtube.com

A variety of transition metals, including palladium, copper, rhodium, and nickel, have been successfully used as homogeneous catalysts for the synthesis and transformation of benzofurans. nih.govacs.org For example, copper-TMEDA complexes catalyze the conversion of ketone derivatives to benzofurans in water, providing a sustainable synthetic route. organic-chemistry.org Rhodium complexes can catalyze C-H activation and cyclization to form the benzofuran ring. Nickel catalysts have been shown to be effective in the nucleophilic addition reactions for synthesizing benzofuran derivatives. nih.gov

Ring-opening reactions of benzofurans are another significant area where homogeneous catalysis plays a crucial role. Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides leads to the formation of (E)-o-alkenylphenols with high selectivity. chinesechemsoc.org This process involves the cleavage of the endocyclic carbon-oxygen bond, leading to a skeletal transformation of the benzofuran precursor. chinesechemsoc.org

The following table details examples of homogeneous catalysis in benzofuran transformations.

| Catalyst System | Reaction Type | Substrates | Products |

| Copper-TMEDA | Benzofuran synthesis | Ketone derivatives | Benzo[b]furans |

| Rhodium complexes | C-H activation/cyclization | Substituted benzamides, vinylene carbonate | Benzofuran derivatives |

| Nickel catalysts | Reductive ring-opening | Benzofurans, alkyl halides | (E)-o-alkenylphenols |

| Mn(III) porphyrins | Biomimetic oxidation | 3-Methylbenzofuran (B1293835) | 3-Methylbenzofuran-2(3H)-one |

Selective Hydrogenation and Deoxygenation Reactions

Selective hydrogenation and deoxygenation are critical transformations for modifying the benzofuran core, often with the goal of producing saturated or partially saturated derivatives, or removing the oxygen heteroatom entirely. The choice of catalyst is paramount in achieving the desired selectivity, as different catalysts can favor the reduction of specific functional groups or parts of the molecule. mdpi.com

For instance, in the hydrogenation of benzofurans, Raney nickel is a highly active catalyst for producing 2,3-dihydrobenzofuran (B1216630). mdpi.com Platinum oxide, on the other hand, allows for the hydrogenation of the benzene (B151609) ring at a slower rate compared to the heterocyclic ring's double bond. mdpi.com Palladium on carbon (Pd/C) has also been used for the selective reduction of the furanoid ring's C=C double bond. mdpi.com Iridium catalysts have shown the ability to hydrogenate the furan ring in molecules like 3-methylbenzofuran without affecting other aromatic rings. dicp.ac.cn

The selective hydrodeoxygenation of furanic compounds is another important reaction. Molybdenum-based catalysts, such as molybdenum carbides and nitrides, have demonstrated a preference for activating C=O and C-OH bonds over C=C and C-C bonds, leading to highly selective formations of products like furfuryl alcohol and 2-methyl furan. researchgate.net

The table below provides an overview of catalysts used in the selective hydrogenation and deoxygenation of benzofuran systems.

| Catalyst | Substrate | Product(s) | Selectivity |

| Raney Nickel | Benzofuran | 2,3-Dihydrobenzofuran | Highly active for furan ring hydrogenation. mdpi.com |

| Platinum Oxide | Benzofuran | 2,3-Dihydrobenzofuran, Tetrahydrobenzofuran | Hydrogenates the benzene ring slower than the furan ring. mdpi.com |

| Palladium on Carbon (Pd/C) | Ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate | Ethyl (±)-3-(acetamidomethyl)-2,3-dihydrobenzofuran-2-carboxylate | Selective reduction of the C=C double bond in the furanoid ring. mdpi.com |

| Iridium complexes | 3-Methylbenzofuran | Hydrogenated furan ring product | Selective for the furan ring over phenyl rings. dicp.ac.cn |

| Molybdenum Carbide (α-MoC) | Furfural | Furfuryl alcohol, 2-Methyl furan | Preferential activation of C=O and C-OH bonds. researchgate.net |

Role of Lewis Acids and Bases in Reactions

Lewis acids and bases play a significant role as catalysts in a variety of reactions involving benzofuran synthesis and transformation. numberanalytics.com A Lewis acid is a chemical species that can accept an electron pair, while a Lewis base can donate an electron pair. numberanalytics.com In catalysis, Lewis acids can activate reactants by coordinating with them, thereby lowering the activation energy of the reaction. numberanalytics.com

In the synthesis of benzofurans, Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are commonly used. oregonstate.edu For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes to form benzofuranones can be promoted by AlCl₃ in combination with a protic acid like trifluoroacetic acid (TFA). oregonstate.edu This dual catalytic system can significantly increase the rate of benzofuranone production. oregonstate.edu

Lewis acids are also crucial in directing the outcome of certain reactions. For instance, in the Nenitzescu indole (B1671886) synthesis, the use of a Lewis acid catalyst can favor the formation of 5-hydroxyindoles over the competing benzofuran byproducts. tarjomefa.com The Lewis acid activates the enaminone component through complexation, guiding the reaction towards the desired indolization pathway. tarjomefa.com

The table below highlights the role of Lewis acids in specific benzofuran-related reactions.

| Lewis Acid Catalyst | Reaction | Role of Catalyst |

| Aluminum Chloride (AlCl₃) | Benzofuranone synthesis from 3-hydroxy-2-pyrones and nitroalkenes | Promotes the reaction, increases reaction rate in combination with a protic acid. oregonstate.edu |

| Boron Trifluoride (BF₃) | Benzofuranone synthesis | Successfully promotes the reaction. oregonstate.edu |

| Indium(III) halides | Hydroalkoxylation of ortho-alkynylphenols | Catalyzes the reaction to afford benzo[b]furans. organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Nenitzescu indole synthesis | Activates enaminone, favors indole formation over benzofuran. tarjomefa.com |

Future Research Directions in 5 Ethyl 3 Methylbenzofuran Chemistry

Development of Novel and Efficient Synthetic Routes

While classical methods for benzofuran (B130515) synthesis, such as the Perkin reaction, are foundational, future research must focus on developing more efficient, sustainable, and versatile synthetic routes to 5-Ethyl-3-methylbenzofuran. Modern organometallic catalysis offers a particularly rich avenue for exploration. For instance, palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, could be adapted for the one-pot synthesis of the target molecule from readily available precursors like substituted phenols and alkynes. acs.orgmdpi.com

Furthermore, the development of C-H activation and functionalization strategies represents a cutting-edge approach. Directing the cyclization and substitution at specific positions on the aromatic ring would offer an atom-economical and step-efficient alternative to traditional multi-step syntheses. Investigating green chemistry principles, such as the use of eco-friendly solvents like deep eutectic solvents or water, and employing catalytic systems based on earth-abundant metals like nickel, are also critical future directions. acs.org A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for Novel Synthesis of this compound

| Catalyst Type | Potential Reaction | Advantages |

|---|---|---|

| Palladium-Copper | Sonogashira Coupling | High efficiency, well-established for benzofuran synthesis. acs.org |

| Rhodium-based | Relay Catalysis | Potential for chemodivergent synthesis of derivatives. acs.org |

| Nickel-based | Nucleophilic Addition | Use of a more abundant and economical metal. acs.org |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic techniques to elucidate reaction intermediates and transition states. For example, in acid-catalyzed cyclizations, a key area of investigation would be to determine the factors that control the regioselectivity of the ring closure, particularly in precursors with multiple potential cyclization sites.

The mechanism of catalyst deactivation and turnover in metal-catalyzed reactions also warrants detailed investigation. Understanding these processes can lead to the development of more robust and long-lived catalytic systems. Furthermore, exploring the mechanistic pathways of less conventional reactions, such as those involving chalcone (B49325) rearrangements to form 3-acylbenzofurans, could open up new synthetic possibilities. nih.gov The proposed mechanism for such a transformation, which could be adapted for this compound derivatives, involves the formation of a diprotonated intermediate that subsequently undergoes ring-opening and re-cyclization. nih.gov

Exploration of New Derivatization Strategies

The functionalization of the this compound core is key to modulating its physicochemical and biological properties. Future research should focus on developing selective and efficient methods for introducing a wide range of functional groups at various positions of the benzofuran ring system. For instance, electrophilic aromatic substitution reactions could be explored to introduce nitro, halogen, or acyl groups at the C4, C6, and C7 positions.

The methyl group at the C3 position and the ethyl group at the C5 position also offer opportunities for derivatization. For example, the C3-methyl group can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a versatile intermediate for introducing various nucleophiles. tandfonline.comacs.org This strategy has been successfully employed in the synthesis of 3-(piperazinylmethyl)benzofuran and 3-(morpholinomethyl)benzofuran derivatives. tandfonline.comtandfonline.com Similarly, the benzylic protons of the C5-ethyl group could potentially be functionalized. A summary of potential derivatization reactions is provided in Table 2.

Table 2: Potential Derivatization Strategies for this compound

| Position | Reaction Type | Potential Functional Groups |